REACTION_SMILES
|
[CH3:1][C:2](=[O:3])[O-:4].[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15]([OH:16])=[O:17]>>[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15](=[O:16])[OH:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Name
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Type
|
product
|
Smiles
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2](=[O:3])[O-:4].[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15]([OH:16])=[O:17]>>[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15](=[O:16])[OH:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Name
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Type
|
product
|
Smiles
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2](=[O:3])[O-:4].[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15]([OH:16])=[O:17]>>[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15](=[O:16])[OH:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Name
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Type
|
product
|
Smiles
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2](=[O:3])[O-:4].[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15]([OH:16])=[O:17]>>[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15](=[O:16])[OH:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Name
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Type
|
product
|
Smiles
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2](=[O:3])[O-:4].[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15]([OH:16])=[O:17]>>[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15](=[O:16])[OH:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Name
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Type
|
product
|
Smiles
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |